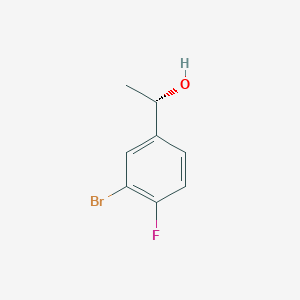
2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde
説明
2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzylpiperazines . It is a derivative of piperazine and isopentylamine and is used in a variety of scientific research applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a molecular weight of 281.36 . The InChI code for this compound is 1S/C17H19N3O/c21-14-16-7-4-8-18-17 (16)20-11-9-19 (10-12-20)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a melting point of 89 - 91°C . The compound 2-(4-BENZYL-PIPERAZIN-1-YL)ANILINE has a density of 1.145g/cm3 and a boiling point of 420.9ºC at 760 mmHg .科学的研究の応用
Synthesis and Structural Characterization
- Synthesis of CCR5 Antagonists : Derivatives involving bromobenzaldehyde and benzylpiperazine structures have been explored for the synthesis of non-peptide CCR5 antagonists, showcasing their potential in medicinal chemistry for therapeutic applications. The synthesis processes often involve multi-step reactions including elimination, reduction, and bromization, leading to compounds with significant bioactivity as demonstrated by their inhibitory concentrations (Cheng De-ju, 2015) Synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists.
Organic Synthesis Methodologies
- Facile Palladium-catalysed Synthesis : The application of 2-bromobenzaldehydes in the facile synthesis of 1-aryl-1H-indazoles via palladium-catalyzed reactions with arylhydrazines demonstrates the utility of bromobenzaldehyde derivatives in creating heterocyclic compounds. This method offers a straightforward approach to producing indazoles, highlighting the versatility of bromobenzaldehydes in organic synthesis (C. Cho et al., 2004) Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.
Characterization and Biological Activity
- Antimicrobial Activity of Derivatives : Studies on novel benzylpiperazine derivatives synthesized through reductive amination involving substituted aromatic aldehydes have shown significant antibacterial and antifungal activities. These studies not only illustrate the potential of such compounds in developing new antimicrobial agents but also highlight the importance of structural characterization and in vitro testing in identifying promising therapeutic candidates (Devender Mandala et al., 2013) Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one.
Material Science and Catalysis
- Synthesis of Fluorinated Compounds : The research on the synthesis of fluorinated 1,5 – benzothiazepines and pyrazolines from 4-bromo-2-fluorobenzaldehyde showcases the application of bromobenzaldehyde derivatives in the creation of materials with potential utility in various industries. These fluorinated compounds could have implications for material science, demonstrating the wide-ranging applications of bromobenzaldehyde derivatives (S. G. Jagadhani et al., 2015) Synthesis and Characterization of Some Fluorinated 1,5 – Benzothiazepines and Pyrazolines.
作用機序
Target of Action
Similar compounds such as nsi-189, which is also known as (4-benzylpiperazin-1-yl)-(2-(3-methylbutylamino)pyridin-3-yl)methanone, are known to stimulate neurogenesis, specifically in the hippocampus . The hippocampus is a key area of the brain involved in memory and emotional regulation .
Mode of Action
Compounds with similar structures, such as nsi-189, are believed to promote the growth of new neurons in the hippocampus . This process of generating new neurons is crucial for maintaining cognitive function .
Biochemical Pathways
Compounds with similar structures, such as nsi-189, are known to affect the process of neurogenesis, particularly in the hippocampus .
Pharmacokinetics
Similar compounds such as nsi-189 are known to enhance cognitive functions, aiding in memory, learning, and overall mental clarity . This suggests that these compounds have good bioavailability and can cross the blood-brain barrier.
Result of Action
Similar compounds such as nsi-189 are known to enhance cognition and mental alertness, promote emotional well-being, and improve memory and learning capabilities .
Safety and Hazards
将来の方向性
The future directions of research involving similar compounds are promising. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and exhibited significant antibacterial and antifungal activity . This suggests that 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde and similar compounds could have potential applications in the development of new antimicrobial agents.
生化学分析
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with carbonic anhydrase enzymes, specifically human CAI and CAII . The nature of these interactions involves the inhibition of enzyme activity, which can be attributed to the binding of the compound to the active site of the enzyme. This binding interaction is facilitated by the presence of the benzylpiperazine moiety, which fits into the enzyme’s active site and disrupts its normal function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to exert antiviral effects against Zika virus by reducing cytopathic effects in infected cells . The compound’s impact on cell function includes modulation of cell signaling pathways that are crucial for viral replication and protein expression, thereby inhibiting the virus’s ability to propagate within the host cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been found to inhibit the activity of carbonic anhydrase enzymes by binding to their active sites . This inhibition is achieved through the interaction of the benzylpiperazine moiety with the zinc ion present in the enzyme’s active site, leading to a disruption of the enzyme’s catalytic function. Additionally, the compound has been shown to affect gene expression by modulating transcription factors involved in antiviral responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that the compound continues to exert its antiviral effects, with sustained inhibition of viral replication and protein expression in infected cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits significant antiviral activity without causing adverse effects . At higher dosages, toxic effects have been observed, including disruptions in normal cellular functions and potential cytotoxicity . These findings highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect pyrimidine metabolism, which is crucial for nucleotide synthesis and cellular energy production . By modulating the activity of enzymes involved in this pathway, the compound can influence the overall metabolic state of the cell, potentially leading to changes in cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments within the cell. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-7-6-16(14-22)18(12-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKCZXGNQJYGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649848 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883511-95-3 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


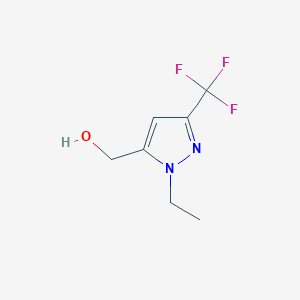
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)
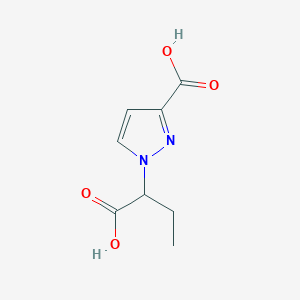
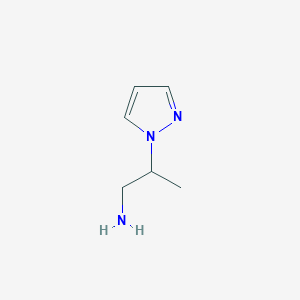
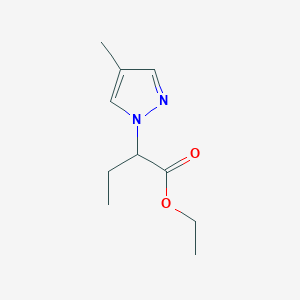
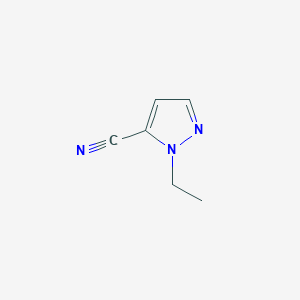

![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)

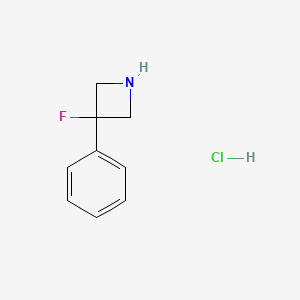
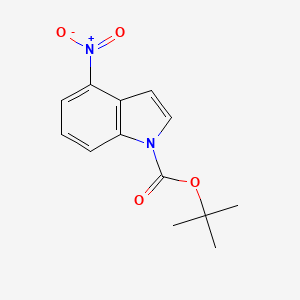
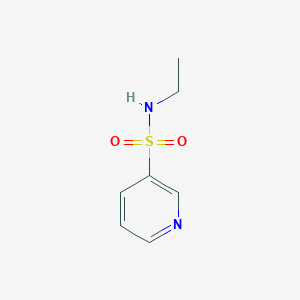
![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)
